molecular formula C23H19N3O5S3 B12709826 Methyl 2-(2-(1,3-benzothiazol-2-yldithio)-3-(benzoylamino)-4-oxo-1-azetidinyl)-3-methyl-4-oxo-2-butenoate CAS No. 59503-80-9

Methyl 2-(2-(1,3-benzothiazol-2-yldithio)-3-(benzoylamino)-4-oxo-1-azetidinyl)-3-methyl-4-oxo-2-butenoate

Cat. No.: B12709826
CAS No.: 59503-80-9
M. Wt: 513.6 g/mol
InChI Key: MKVCOWXRGHAFNE-AQTBWJFISA-N
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Description

Methyl 2-(2-(1,3-benzothiazol-2-yldithio)-3-(benzoylamino)-4-oxo-1-azetidinyl)-3-methyl-4-oxo-2-butenoate is a useful research compound. Its molecular formula is C23H19N3O5S3 and its molecular weight is 513.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

59503-80-9

Molecular Formula

C23H19N3O5S3

Molecular Weight

513.6 g/mol

IUPAC Name

methyl (Z)-2-[3-benzamido-2-(1,3-benzothiazol-2-yldisulfanyl)-4-oxoazetidin-1-yl]-3-methyl-4-oxobut-2-enoate

InChI

InChI=1S/C23H19N3O5S3/c1-13(12-27)18(22(30)31-2)26-20(29)17(25-19(28)14-8-4-3-5-9-14)21(26)33-34-23-24-15-10-6-7-11-16(15)32-23/h3-12,17,21H,1-2H3,(H,25,28)/b18-13-

InChI Key

MKVCOWXRGHAFNE-AQTBWJFISA-N

Isomeric SMILES

C/C(=C(\C(=O)OC)/N1C(C(C1=O)NC(=O)C2=CC=CC=C2)SSC3=NC4=CC=CC=C4S3)/C=O

Canonical SMILES

CC(=C(C(=O)OC)N1C(C(C1=O)NC(=O)C2=CC=CC=C2)SSC3=NC4=CC=CC=C4S3)C=O

Origin of Product

United States

Biological Activity

Methyl 2-(2-(1,3-benzothiazol-2-yldithio)-3-(benzoylamino)-4-oxo-1-azetidinyl)-3-methyl-4-oxo-2-butenoate is a complex compound that integrates benzothiazole and azetidine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Benzothiazole moiety : Known for its antimicrobial and anticancer properties.
  • Azetidine ring : Often contributes to the bioactivity of compounds by enhancing binding to biological targets.
  • Dithioether linkage : This feature may enhance the compound's reactivity and interaction with biological systems.

Synthesis

The synthesis of the compound involves multiple steps, typically starting from commercially available benzothiazole derivatives. The reaction conditions often include:

  • Reagents : Isothiocyanates, amines, and various coupling agents.
  • Solvents : Commonly used solvents include ethanol and dimethylformamide (DMF).

Recent studies have reported efficient synthetic routes for similar compounds, emphasizing the importance of optimizing reaction conditions to improve yield and purity .

Antimicrobial Activity

Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : The synthesized compound has been tested against various Gram-positive and Gram-negative bacteria. In vitro studies show minimum inhibitory concentrations (MIC) comparable to standard antibiotics like streptomycin .

Anticancer Activity

Benzothiazole derivatives are also explored for their anticancer potential. The mechanism often involves:

  • Apoptosis Induction : Compounds like methyl 2-(2-(1,3-benzothiazol-2-yldithio) exhibit pro-apoptotic effects in cancer cell lines.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest at the G2/M phase, leading to reduced cell proliferation .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A recent study evaluated the antimicrobial activity of a series of benzothiazole derivatives, including those similar to the target compound. The results showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 50 to 200 μg/mL .
  • Anticancer Evaluation :
    • Another investigation focused on the anticancer properties of benzothiazole-based compounds. The results indicated that these compounds could effectively inhibit the growth of various cancer cell lines, including breast and lung cancer cells, through mechanisms involving apoptosis and cell cycle modulation .

The biological activity of this compound may be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Many benzothiazole derivatives induce oxidative stress in target cells, leading to apoptosis.
  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit specific enzymes involved in cell proliferation and survival pathways .

Scientific Research Applications

Structure and Composition

The compound features a unique structure characterized by the presence of a benzothiazole moiety, which is known for its biological activity. The molecular formula is C19H18N2O4S2C_{19}H_{18}N_2O_4S_2 with a molecular weight of approximately 402.48 g/mol.

Medicinal Chemistry

Methyl 2-(2-(1,3-benzothiazol-2-yldithio)-3-(benzoylamino)-4-oxo-1-azetidinyl)-3-methyl-4-oxo-2-butenoate has been investigated for its potential as an anticancer agent. The benzothiazole component is known to exhibit various pharmacological effects, including:

  • Antitumor Activity : Studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
  • Mechanism of Action : The compound may interact with specific cellular pathways, such as the PI3K/Akt pathway, which is critical for cell survival and proliferation.

Agricultural Applications

The compound's antifungal properties make it suitable for use in agriculture, particularly as a pesticide or fungicide. Its mechanism involves:

  • Fungal Inhibition : Research indicates that compounds containing benzothiazole structures can effectively inhibit the growth of various fungal pathogens affecting crops.

Materials Science

This compound may also find applications in materials science due to its potential to form stable polymers or coatings with protective properties against environmental degradation.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various benzothiazole derivatives on human cancer cell lines. The results demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for further development.

Case Study 2: Agricultural Efficacy

In agricultural research, a field trial assessed the effectiveness of benzothiazole-based fungicides on wheat crops infected with Fusarium species. The trial showed that the application of this compound resulted in a marked reduction in disease incidence compared to untreated controls.

Q & A

Basic Research Questions

Q. What spectroscopic methods are critical for confirming the structure of this compound, and how should they be applied?

  • Methodological Answer :

  • Perform 1H and 13C NMR in deuterated DMSO to identify key functional groups (e.g., benzothiazole protons at δ 7.5–8.5 ppm, azetidinyl carbonyl at ~170 ppm). Compare with literature values for analogous thiadiazoles and azetidinones .
  • Use IR spectroscopy to confirm the presence of carbonyl groups (C=O stretches at ~1700–1750 cm⁻¹) and sulfur-containing moieties (C-S stretches at 600–700 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) is essential for verifying the molecular ion (e.g., [M+H]+) and isotopic pattern consistency with the molecular formula. HMBC or NOESY experiments may resolve ambiguities in connectivity .

Q. What synthetic routes are commonly used to prepare the benzothiazole and azetidinyl moieties in this compound?

  • Methodological Answer :

  • Benzothiazole synthesis : React 2-aminothiophenol derivatives with benzoyl chloride under basic conditions to form the benzothiazole core. Sodium hydride (NaH) in DMF is effective for deprotonation and cyclization .
  • Azetidinone formation : Use a Staudinger reaction between imines and ketenes, or employ β-lactam synthons like 4-oxo-azetidine-2-carboxylates. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to isolate intermediates .

Q. How can researchers optimize purification for this compound, given its complex functional groups?

  • Methodological Answer :

  • Use column chromatography with a gradient of ethyl acetate/hexane (10–50%) to separate polar byproducts. Pre-adsorb the crude product onto silica gel to improve resolution.
  • Recrystallization from a mixed solvent system (e.g., ethyl acetate/hexane) enhances purity. Confirm crystallinity via melting point analysis (compare with literature values, e.g., 139–140°C for related thiadiazoles) .

Advanced Research Questions

Q. How can regioselectivity challenges during azetidinyl substitution be addressed?

  • Methodological Answer :

  • Regioselectivity is influenced by steric and electronic factors. Introduce directing groups (e.g., electron-withdrawing substituents on the azetidinyl ring) to favor substitution at the desired position.
  • Use computational modeling (DFT calculations) to predict reactive sites. For example, analyze frontier molecular orbitals to identify nucleophilic/electrophilic centers .
  • Protecting group strategies (e.g., tert-butoxycarbonyl for amines) can prevent unwanted side reactions during coupling steps .

Q. What analytical challenges arise when characterizing degradation products of this compound under varying pH conditions?

  • Methodological Answer :

  • Degradation studies in acidic (pH 2–3) and basic (pH 10–12) conditions require HPLC-MS/MS with a C18 column (acetonitrile/water + 0.1% formic acid) to separate hydrolyzed products.
  • Stability-indicating assays : Compare chromatograms of stressed samples with controls. Use HRMS to identify cleavage products (e.g., benzamide or thiol derivatives) .

Q. How can computational methods predict the compound’s reactivity in novel synthetic pathways?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to model transition states for key reactions (e.g., nucleophilic attack on the azetidinyl carbonyl). Software like Gaussian or ORCA can calculate activation energies and regioselectivity trends.
  • Molecular docking studies (e.g., using AutoDock Vina) may predict interactions with biological targets, guiding functional group modifications for enhanced activity .

Data Contradiction and Resolution

Q. How should conflicting NMR data from different synthetic batches be resolved?

  • Methodological Answer :

  • Reproducibility checks : Ensure consistent reaction conditions (temperature, solvent purity). Re-examine coupling constants (J values) in NMR spectra to detect stereochemical variations.
  • Variable-temperature NMR can reveal dynamic processes (e.g., ring puckering in the azetidinyl moiety) that cause signal splitting. Compare with X-ray crystallography data if available .

Q. What strategies mitigate byproduct formation during dithiocarbamate linkage synthesis?

  • Methodological Answer :

  • Use anhydrous conditions to prevent hydrolysis of the dithiocarbamate. Monitor reaction progress via in-situ FTIR to detect intermediate thiolate formation.
  • Alternative coupling reagents : Replace DMF with THF or dichloromethane to reduce side reactions. Add molecular sieves to scavenge water .

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